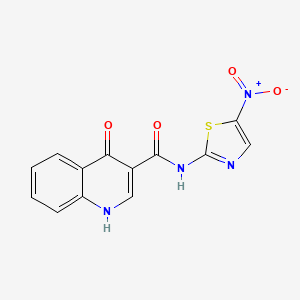

4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

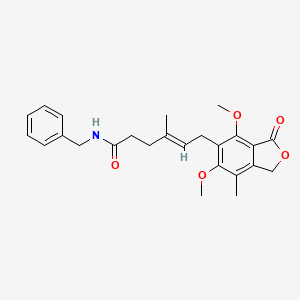

4-Hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid ist eine synthetische organische Verbindung, die einen Chinolinkern aufweist, der an der 4-Position mit einer Hydroxygruppe und an der 3-Position mit einer Carboxamidgruppe substituiert ist. Die Carboxamidgruppe ist zusätzlich mit einer 5-Nitro-1,3-thiazol-2-yl-Einheit substituiert. Diese Verbindung ist aufgrund ihrer potentiellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, bei der Anilin-Derivate mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol cyclisiert werden.

Einführung der Hydroxygruppe: Die Hydroxygruppe an der 4-Position kann durch elektrophile Substitutionsreaktionen mit geeigneten Reagenzien wie Hydroxylierungsmitteln eingeführt werden.

Carboxamidbildung: Die Carboxamidgruppe kann durch Reaktion des Chinolin-Derivats mit einem geeigneten Carbonsäure-Derivat, wie einem Säurechlorid oder Anhydrid, unter basischen Bedingungen eingeführt werden.

Thiazolringbildung: Die 5-Nitro-1,3-thiazol-2-yl-Einheit kann separat synthetisiert und dann durch nukleophile Substitutionsreaktionen an das Chinolin-Carboxamid gekoppelt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren zur besseren Kontrolle der Reaktionsbedingungen sowie die Verwendung von Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Chinon-Derivat zu bilden.

Reduktion: Die Nitrogruppe am Thiazolring kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann verschiedene Substitutionsreaktionen eingehen, insbesondere an den Positionen, die durch die elektronenziehenden Gruppen aktiviert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Zinn(II)-chlorid in Salzsäure.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die Bromierung oder Nukleophile wie Amine für die nukleophile Substitution.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Amino-substituierte Thiazol-Derivate.

Substitution: Verschiedene substituierte Chinolin- und Thiazol-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 4-Hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Biologisch wird diese Verbindung auf ihre potentiellen antimikrobiellen, antifungal- und antikanker-Aktivitäten untersucht. Das Vorhandensein der Nitrogruppe und des Thiazolrings ist besonders bedeutsam, da diese Einheiten bekanntermaßen effektiv mit biologischen Zielmolekülen interagieren.

Medizin

In der Medizin konzentriert sich die Forschung auf das Potenzial dieser Verbindung als Therapeutikum. Es werden Studien durchgeführt, um ihre Wirksamkeit und Sicherheit bei der Behandlung verschiedener Krankheiten, einschließlich bakterieller Infektionen und Krebs, zu bewerten.

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Pharmazeutika, Agrochemikalien und Farbstoffe verwendet werden. Ihre vielseitige Reaktivität macht sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener funktionaler Materialien.

Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die zelluläre Komponenten schädigen können. Der Thiazolring kann mit Enzymen und Proteinen interagieren und deren Funktion hemmen. Der Chinolinkern kann sich in die DNA interkalieren und die Replikations- und Transkriptionsprozesse stören.

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxychinolin-3-carboxamid: Fehlt der Thiazolring und die Nitrogruppe, was zu unterschiedlichen biologischen Aktivitäten führt.

N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid: Fehlt die Hydroxygruppe, was sich auf ihre Reaktivität und biologischen Eigenschaften auswirken kann.

4-Hydroxy-N-(1,3-thiazol-2-yl)chinolin-3-carboxamid: Fehlt die Nitrogruppe, was möglicherweise ihre antimikrobielle Aktivität verringert.

Einzigartigkeit

4-Hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid ist aufgrund der Kombination der Hydroxy-, Nitro- und Thiazoleinheiten einzigartig, die eine Reihe von chemischen und biologischen Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C13H8N4O4S |

|---|---|

Molekulargewicht |

316.29 g/mol |

IUPAC-Name |

N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C13H8N4O4S/c18-11-7-3-1-2-4-9(7)14-5-8(11)12(19)16-13-15-6-10(22-13)17(20)21/h1-6H,(H,14,18)(H,15,16,19) |

InChI-Schlüssel |

ANMGRFJXFRPUMV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide](/img/structure/B10987754.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10987760.png)

![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide](/img/structure/B10987761.png)

![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10987767.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10987771.png)

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10987779.png)

![3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10987800.png)

![N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10987803.png)

![{1-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10987806.png)

![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10987809.png)

![6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10987813.png)